1-(Pyridin-4-yl)pyrrolidin-3-amine
Overview
Description
Scientific Research Applications
Pyrrole Derivatives and Synthetic Methodologies
Pyrrole derivatives, including pyrrolidines, are fundamental in synthesizing various biologically important molecules. The synthesis often involves the condensation of amines with carbonyl-containing compounds, leading to a broad spectrum of pyrrole derivatives with applications in solvents, dyes, and as intermediates in further chemical reactions. The extensive delocalization of nitrogen electrons in pyrrole systems accounts for their pronounced aromatic character and lack of basicity, making them suitable for a wide range of chemical transformations and applications in material science (Anderson & Liu, 2000).
Redox-Annulations and C-H Functionalization
Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the synthesis of ring-fused pyrrolines. These compounds can be further oxidized or reduced to form pyrroles and pyrrolidines, respectively. Such transformations are crucial in developing synthetic methodologies that enable the construction of complex molecular architectures from simple precursors (Kang et al., 2015).
Antimalarial Activity
Derivatives of 1-(Pyridin-4-yl)pyrrolidin-3-amine, specifically (1H-pyridin-4-ylidene)amines, have been evaluated for their antimalarial activity against Plasmodium falciparum strains. The presence of lipophilic side chains at the imine nitrogen atom significantly influences their biological activity, showcasing the potential of such derivatives in medicinal chemistry and drug design (Rodrigues et al., 2009).
Oxidative Transformation to Lactams
Ceria-supported nanogold catalyzes the oxidative transformation of cyclic amines to lactams, a class of compounds with wide-ranging applications, including as precursors to nylons and other polymers. This transformation exemplifies the utility of 1-(Pyridin-4-yl)pyrrolidin-3-amine and its derivatives in green chemistry and sustainable material synthesis (Dairo et al., 2016).
properties
IUPAC Name |
1-pyridin-4-ylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h1-2,4-5,8H,3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCAFNNIPIJNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732608 | |
Record name | 1-(Pyridin-4-yl)pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)pyrrolidin-3-amine | |
CAS RN |
1181375-92-7 | |
Record name | 1-(Pyridin-4-yl)pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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